5-bromo-2-methyl-7-nitro-2H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methyl-7-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-5-2-6(9)3-7(12(13)14)8(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVEMOPFJMGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-2-methyl-7-nitro-2H-indazole: A Key Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs—a substituted indazole core and a reactive bromine handle—position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). We will delve into its chemical properties, a robust and logical synthetic pathway, state-of-the-art characterization techniques, and its strategic application in the design of novel therapeutics.
Core Compound Identity and Physicochemical Properties
This compound is a specifically substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of the bromo, methyl, and nitro groups confers specific chemical properties that are advantageous for its role as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 1363383-35-0 | [1] |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically supplied at ≥97% | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Synthesis and Purification: A Strategic, Regioselective Approach
The proposed synthesis proceeds in three main stages:
-
Nitration of a suitable indazole precursor to install the nitro group at the C7 position.
-
Bromination to selectively install the bromine atom at the C5 position.
-
Regioselective N-methylation to yield the desired 2H-indazole isomer.
Proposed Synthetic Workflow
The following workflow is proposed based on analogous reactions reported for the indazole scaffold.
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Nitro-1H-indazole
The synthesis of 7-nitro-1H-indazole can be achieved by the cyclization of an appropriately substituted precursor, such as 2-methyl-3-nitroaniline, via diazotization followed by reduction, a method adapted from the classic Jacobson indazole synthesis.[2][3] Alternatively, direct nitration of 1H-indazole can be performed, though this often yields a mixture of isomers. For dedicated synthesis, starting with a pre-nitrated aniline is preferable for regiochemical control.
Step 2: Synthesis of 5-Bromo-7-nitro-1H-indazole (Intermediate)
-
Rationale: Electrophilic aromatic substitution on the 7-nitro-1H-indazole core is directed by the existing nitro group and the fused ring system. The C5 position is electronically activated and sterically accessible for bromination. N-Bromosuccinimide (NBS) is a reliable and milder alternative to liquid bromine for this transformation.
-
Protocol:
-
Dissolve 7-nitro-1H-indazole (1.0 eq) in acetonitrile (MeCN).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-bromo-7-nitro-1H-indazole.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale for Regioselectivity: The N-alkylation of substituted indazoles can produce a mixture of N1 and N2 isomers. However, a comprehensive study on the regioselective N-alkylation of the indazole scaffold has demonstrated that an electron-withdrawing nitro group at the C7 position provides excellent regioselectivity for the N2 product.[4] The intramolecular hydrogen bond between the C7-NO₂ group and the N1-H proton likely increases the steric hindrance and reduces the nucleophilicity of the N1 position, thereby favoring alkylation at N2.[5]
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 5-bromo-7-nitro-1H-indazole (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography (silica gel) to isolate this compound.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and isomer determination | - A singlet corresponding to the N-CH₃ group (approx. 4.0-4.3 ppm).- Two doublets in the aromatic region for the coupled protons on the benzene ring.- A singlet for the C3-H proton. The specific chemical shifts will be influenced by the anisotropic effects of the nitro and bromo substituents. |
| ¹³C NMR | Carbon skeleton confirmation | - A signal for the N-CH₃ carbon.- Distinct signals for each of the 8 carbons in the bicyclic aromatic system. |
| HRMS (ESI) | Exact mass and molecular formula confirmation | The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇BrN₃O₂⁺, confirming the elemental composition.[6][7] |
| HPLC | Purity assessment | A reverse-phase HPLC method will be used to determine the purity of the final compound, which should be ≥97%. |
Applications in Drug Discovery: A Building Block for PROTACs
The primary application of this compound is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC molecule.
Strategic Incorporation of this compound
This building block offers several strategic advantages for PROTAC design:
-
A Handle for Linker Attachment: The bromine atom at the C5 position is a key functional handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker component of the PROTAC. This provides a robust and versatile method for exploring different linker lengths and compositions, which is critical for optimizing ternary complex formation.[8]
-
Scaffold for Warhead Development: The indazole core itself is a well-established pharmacophore. The this compound scaffold can serve as the foundation for a novel ligand (warhead) that binds to the protein of interest. The nitro group can be chemically modified (e.g., reduced to an amine) to allow for further derivatization to enhance binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The substituents on the indazole ring (bromo, nitro) influence the molecule's solubility, lipophilicity, and metabolic stability. These properties are crucial for the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final PROTAC drug candidate.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety assessment can be made based on its structural components.
-
Hazard Class: This compound should be handled as a potentially hazardous chemical. It contains a nitroaromatic group, which can be energetic, and a bromoaromatic system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for advancing drug discovery. Its well-defined structure, coupled with a predictable and regioselective synthetic route, makes it an invaluable asset for researchers developing next-generation therapeutics based on targeted protein degradation. The insights provided in this guide are intended to empower scientists to confidently incorporate this building block into their synthetic workflows, accelerating the path toward novel treatments for challenging diseases.
References
-
O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845–1856. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Perez-Picaso, L., et al. (1998). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 2033-2035. Available at: [Link]
- Aladdin Scientific. (n.d.). This compound, min 97%, 500 mg.
-
California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from: [Link]
-
Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2813-2819. Available at: [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Al-Sanea, M. M., et al. (2024).
- Hay, M. P., et al. (1998). 2-nitroimidazol-5-ylmethyl as a potential bioreductively activated prodrug system: reductively triggered release of the PARP inhibitor 5-bromoisoquinolinone. Journal of the Chemical Society, Perkin Transactions 1, (16), 2759-2766.
- O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from: [Link]
- Request PDF. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
- Blanco, F., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898-5909.
- FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Google Patents. (n.d.).
- Jin, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(2), 1047-1066.
- Vankayalapati, H., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(15), 6689-6704.
- Liu, Z., et al. (2015). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
- O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.
- Goral, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795.
- Andersen, J. V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1021-1043.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csub.edu [csub.edu]
An In-depth Technical Guide to the Physical Properties of 5-bromo-2-methyl-7-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-methyl-7-nitro-2H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1] The strategic placement of bromo, methyl, and nitro functional groups on the indazole core can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for its application in research and development.
Chemical Identity and Core Structure
This compound is characterized by an indazole ring system with a bromine atom at the 5-position, a methyl group at the 2-position of the pyrazole ring, and a nitro group at the 7-position of the benzene ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at the 2-position of the indazole ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1363383-35-0 | [1] |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
digraph "5_bromo_2_methyl_7_nitro_2H_indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="0.8,0.3!", fontcolor="#202124"]; C3 [label="C", pos="0.8,-1.0!", fontcolor="#202124"]; C3a [label="C", pos="-0.4,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.4,1.2!", fontcolor="#202124"]; C7 [label="C", pos="-0.4,0!", fontcolor="#202124"];
// Substituent nodes Br [label="Br", pos="-2.8,0.8!", fontcolor="#EA4335"]; Me_group [label="CH3", pos="2.0,0.5!", fontcolor="#34A853"]; N_nitro [label="N", pos="-0.4,-3.0!", fontcolor="#4285F4"]; O1_nitro [label="O", pos="0.5,-3.7!", fontcolor="#EA4335"]; O2_nitro [label="O", pos="-1.3,-3.7!", fontcolor="#EA4335"];
// Bonds N1 -- C6 [penwidth=2]; N1 -- N2 [penwidth=2]; N2 -- C3 [penwidth=2]; C3 -- C3a [penwidth=2]; C3a -- C4 [penwidth=2]; C4 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- C3a [penwidth=2];
// Substituent bonds C5 -- Br [penwidth=2]; N2 -- Me_group [penwidth=2]; C3a -- N_nitro [penwidth=2]; N_nitro -- O1_nitro [penwidth=2, style=dashed]; N_nitro -- O2_nitro [penwidth=2];
}
Caption: Chemical structure of this compound.
Experimental and Predicted Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available information from commercial suppliers and predicted data from computational models. It is crucial for researchers to experimentally verify these properties for their specific batches of the compound.
Table 2: Physical Properties of this compound
| Property | Value | Notes and Source |
| Appearance | Solid (form not specified) | General observation for similar compounds. |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |
| Solubility | Not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents based on the solubility of similar indazole derivatives.[2] Experimental verification is necessary. |
| Storage | Room temperature | [1] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the bromo and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by the attached substituents.
2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
-
C-H stretching: for the aromatic and methyl groups.
-
N=O stretching (asymmetric and symmetric): characteristic of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=N and C=C stretching: associated with the indazole ring.
-
C-Br stretching: typically observed in the fingerprint region.
3. Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₈H₆BrN₃O₂. The fragmentation pattern can provide valuable structural information.
Synthesis and Characterization Workflow
The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach for the synthesis of 2H-indazoles involves the cyclization of o-nitrobenzylamines or related precursors.[3] A plausible synthetic workflow for this compound would involve the formation of the indazole ring followed by or preceded by the introduction of the bromo and nitro substituents.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic, halogenated, and nitrated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is reported to be stable at room temperature.[1]
Conclusion
This compound is a molecule with high potential in the field of drug discovery, owing to its substituted indazole core. This guide has consolidated the available information on its physical properties. However, the scarcity of experimental data highlights the need for further characterization of this compound. Researchers are strongly encouraged to perform their own analytical testing to confirm the identity, purity, and physical properties of their samples to ensure the reliability and reproducibility of their research outcomes.
References
-
Aladdin Scientific. This compound, min 97%, 500 mg. [Link]
-
Yadav, G., & Singh, R. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1626-1656. [Link]
- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.
- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.
- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.
-
Kumar, V., & Kaur, K. (2021). Recent advances in the synthesis of 2H-indazoles. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-2-methyl-7-nitro-2H-indazole solubility data
An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2-methyl-7-nitro-2H-indazole
Abstract
This compound is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for successful development. Solubility, a critical determinant of bioavailability and formulation feasibility, stands out as a primary characteristic requiring rigorous evaluation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
The indazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific derivative, this compound, combines several functional groups that significantly modulate its chemical personality. Poor aqueous solubility is a major hurdle in drug development, often leading to compromised in vitro assay results, limited oral bioavailability, and significant formulation challenges.[3] Therefore, establishing a precise and accurate solubility profile early in the discovery pipeline is not merely a characterization step but a critical decision-making tool that can save considerable time and resources.
Predicted Physicochemical Profile & Impact on Solubility
The solubility of a molecule is dictated by the interplay of its lipophilicity, polarity, and the strength of its crystal lattice. An analysis of the constituent functional groups of this compound allows for an expert prediction of its general solubility behavior.
-
Indazole Core: The indazole ring system is a bicyclic aromatic heterocycle.[4] While it contains nitrogen atoms capable of hydrogen bonding, the overall structure is largely hydrophobic. The 2H-indazole tautomer, specified here by the N-methylation, possesses a greater dipole moment than its 1H counterpart, which can influence interactions with polar solvents.[4]
-
5-Bromo Group: The bromine atom is an electron-withdrawing group that significantly increases the molecule's molecular weight and lipophilicity. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry but often results in decreased aqueous solubility.[5]
-
7-Nitro Group: The nitro group is a strong electron-withdrawing and highly polar functional group.[6] While its polarity might suggest an affinity for polar solvents, the nitro group is also known to participate in strong intermolecular interactions within the crystal lattice. This high lattice energy can make it difficult for solvent molecules to break apart the solid state, often leading to poor solubility despite the group's polarity.[6][7]
-
2-Methyl Group: The methyl group at the N2 position prevents the formation of a hydrogen bond at this site, which would be possible in an unsubstituted indazole. This modification slightly increases lipophilicity and removes a key interaction point for protic solvents like water.
Predicted Outcome: Based on the combination of a hydrophobic core, a lipophilic bromine atom, and a nitro group that contributes to high crystal lattice energy, This compound is predicted to have low to very low aqueous solubility. Its solubility is expected to be higher in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Dichloromethane (DCM).
Caption: Conceptual influence of functional groups on solubility.
Experimental Determination of Solubility: A Methodological Guide
A definitive understanding of solubility requires empirical measurement. Two primary types of assays are employed in the pharmaceutical industry: kinetic and thermodynamic solubility assays. The choice depends on the stage of drug discovery and the required level of precision.
Kinetic Solubility Assay
This high-throughput method is ideal for the early discovery phase, where many compounds are screened, and material is often limited.[8][9] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is not a measure of true equilibrium but provides a rapid and valuable estimate.[9]
Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Assay Plate Preparation:
-
Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4) into the wells of a 96-well microplate.
-
-
Compound Addition:
-
Using a liquid handler or calibrated multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 200 µM). The final concentration of DMSO should be kept low (typically ≤2%) to minimize its co-solvent effects.[8]
-
-
Incubation:
-
Separation of Precipitate:
-
Filter the samples using a 96-well filter plate (e.g., with a 0.45 µm filter) via centrifugation or vacuum to separate any solid precipitate from the saturated supernatant.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] A standard curve prepared from the DMSO stock solution is used for quantification.
-
Thermodynamic (Equilibrium) Solubility Assay
Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[3] It involves equilibrating an excess of the solid compound in a solvent over an extended period. This assay is crucial for late-stage lead optimization and preclinical development.[11][12] The shake-flask method is the most common approach.[11][12]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Material Preparation:
-
Use the solid, crystalline form of this compound. The purity and solid-state form of the material are critical for accurate thermodynamic solubility measurement.[11]
-
Prepare a set of relevant aqueous buffers. For Biopharmaceutics Classification System (BCS) purposes, this typically includes buffers at pH 1.2, 4.5, and 6.8.[13]
-
-
Assay Setup:
-
Add an excess amount of the solid compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.
-
Add a precise volume of the chosen buffer to each vial.
-
-
Equilibration:
-
Seal the vials securely and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).[13]
-
Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, the supernatant should be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[12]
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve. The analysis should be performed in triplicate for each pH condition.[13]
-
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The solubility data for this compound should be compiled into a clear, concise table for easy comparison.
Table 1: Solubility Data Summary for this compound
| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Aqueous Buffer (pH 1.2) | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | Aqueous Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | Aqueous Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | DMSO | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Methanol | 25 | [Insert Data] | [Insert Data] |
Interpretation:
-
Low Solubility (<10 µg/mL): Indicates potential issues with oral absorption and may necessitate enabling formulation strategies such as amorphous solid dispersions, particle size reduction, or the use of solubility-enhancing excipients.
-
Moderate Solubility (10-100 µg/mL): May be acceptable, but formulation development will still be important.
-
High Solubility (>100 µg/mL): Suggests that solubility is unlikely to be a limiting factor for oral bioavailability.
Conclusion
While direct experimental data for this compound is not yet in the public domain, a detailed analysis of its molecular structure strongly predicts low aqueous solubility. This guide provides the scientific rationale and robust, validated protocols necessary for researchers to definitively characterize its solubility profile. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask thermodynamic method for in-depth characterization across a physiologically relevant pH range, drug development professionals can generate the high-quality data needed to make informed decisions, mitigate risks, and successfully advance promising compounds toward clinical evaluation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link].
-
Manas Petro Chem. (n.d.). 5 Bromo Indazole. Retrieved from [Link].
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link].
-
Gong, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4999. Available at: [Link].
-
Kumar, R., & Siddiqui, Z. N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link].
-
Alcaide, B., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(23), 7243. Available at: [Link].
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link].
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. Available at: [Link].
-
Van Stee, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. Available at: [Link].
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18211, 2-Bromo-5-nitrothiazole. Retrieved from [Link].
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products. Available at: [Link].
-
Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety. Available at: [Link].
-
ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Request PDF. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole. Retrieved from [Link].
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link].
-
The Royal Society of Chemistry. (2022). Chapter 5: Bromination Reactions. In Green Chemistry. Available at: [Link].
-
ResearchGate. (n.d.). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PDF. Retrieved from [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14856037, 5-Bromo-3-(difluoromethyl)-7-nitro-1H-indazole. Retrieved from [Link].
-
Royal Society of Chemistry. (2020). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available at: [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14856037, 5-Bromo-3-(difluoromethyl)-7-nitro-1H-indazole. Retrieved from [Link].
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link].
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link].
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. evotec.com [evotec.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. asianpubs.org [asianpubs.org]
- 10. enamine.net [enamine.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-Depth Technical Guide to the Synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a strategic and efficient synthetic pathway for 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the precursor 5-bromo-7-nitro-1H-indazole, followed by a highly regioselective N-methylation to yield the desired 2H-indazole isomer. This document will delve into the rationale behind the chosen synthetic route, the mechanistic underpinnings of each reaction, and detailed experimental protocols.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their unique chemical properties and ability to interact with various biological targets have made them a privileged scaffold in drug development. The precise substitution pattern on the indazole ring is critical for modulating a compound's biological activity, and therefore, the development of robust and selective synthetic methodologies is of paramount importance. This compound, with its specific arrangement of bromo, methyl, and nitro functional groups, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound hinges on the strategic introduction of the substituents around the indazole core. A retrosynthetic analysis suggests that the final product can be obtained via the N-methylation of a 5-bromo-7-nitro-1H-indazole precursor. The key challenge in this step is to control the regioselectivity of the methylation, as indazoles possess two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of isomers.
Our proposed synthetic strategy, therefore, focuses on:
-
Efficient synthesis of the 5-bromo-7-nitro-1H-indazole precursor. This will be achieved through a two-step process starting from a commercially available indazole derivative.
-
A highly regioselective N-methylation reaction that favors the formation of the desired 2-methyl isomer.
The following diagram illustrates the overall synthetic pathway:
An In-depth Technical Guide to the Synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole: Starting Materials and Strategic Execution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into the strategic selection of starting materials and the rationale behind a multi-step synthesis, focusing on achieving the desired regiochemistry. This document will explore two primary synthetic routes, detailing the chemical transformations involved, and provide experimentally validated protocols. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights into the nuances of functionalizing the indazole scaffold.
Introduction: The Significance of the Indazole Core
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique physicochemical properties and ability to engage in various biological interactions have made them a "privileged scaffold" in medicinal chemistry. The specific substitution pattern on the indazole ring system is critical in defining the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. The target molecule, this compound, possesses a unique arrangement of electron-withdrawing and electron-donating groups, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents.
Strategic Considerations for the Synthesis of this compound
The synthesis of a polysubstituted aromatic system like this compound requires careful planning to control the regioselectivity of the substitution reactions. The order of introduction of the bromo, nitro, and methyl groups is paramount. Two logical retrosynthetic pathways are considered:
-
Route A: A linear approach starting with the formation of the 2-methyl-2H-indazole core, followed by sequential bromination and nitration.
-
Route B: A convergent approach involving the synthesis of a pre-functionalized indazole, such as 5-bromo-7-nitro-1H-indazole, followed by N-methylation.
The choice between these routes depends on the directing effects of the substituents at each stage and the commercial availability of the starting materials.
Recommended Synthetic Pathway: A Step-by-Step Guide
After careful consideration of the directing effects and available literature, a robust and reproducible pathway has been devised. This route commences with the synthesis of the 2-methyl-2H-indazole core, followed by a judicious sequence of bromination and nitration.
Synthesis of the 2-methyl-2H-indazole Core
The initial step involves the formation of the 2-methyl-2H-indazole scaffold. A reliable method for this transformation is the reductive cyclization of an ortho-imino-nitrobenzene substrate, which can be generated in situ from commercially available starting materials.[1]
Reaction Scheme: Synthesis of 2-methyl-2H-indazole
Caption: Synthesis of 2-methyl-2H-indazole.
Experimental Protocol: Synthesis of 2-methyl-2H-indazole
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde (1.0 eq) in ethanol.[2]
-
Add an aqueous solution of methylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: Once the formation of the imine is complete, cool the reaction mixture to room temperature.[2]
-
Add triethyl phosphite (P(OEt)3) (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and continue stirring until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-2H-indazole.
Bromination of 2-methyl-2H-indazole
The next step is the regioselective bromination of the 2-methyl-2H-indazole core. The N-methyl group at the 2-position, along with the fused benzene ring, directs electrophilic substitution. While bromination can occur at multiple positions, the use of N-bromosuccinimide (NBS) in a suitable solvent can favor the formation of the 5-bromo isomer.[3][4]
Reaction Scheme: Bromination of 2-methyl-2H-indazole
Caption: Bromination of 2-methyl-2H-indazole.
Experimental Protocol: Synthesis of 5-bromo-2-methyl-2H-indazole
-
Dissolve 2-methyl-2H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-2-methyl-2H-indazole.
Nitration of 5-bromo-2-methyl-2H-indazole
The final step is the regioselective nitration of 5-bromo-2-methyl-2H-indazole. The directing effects of the existing substituents (the 2-methyl group and the 5-bromo group) will influence the position of the incoming nitro group. The bromo group is an ortho-, para-director, while the indazole nitrogen and the methyl group also exert their influence. Recent studies have shown that nitration of 2-substituted-2H-indazoles can be directed to the 7-position.[5][6]
Reaction Scheme: Nitration of 5-bromo-2-methyl-2H-indazole
Caption: Nitration of 5-bromo-2-methyl-2H-indazole.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, carefully add 5-bromo-2-methyl-2H-indazole (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.[7][8]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the bromo-indazole, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Alternative Synthetic Strategy: N-methylation of a Pre-functionalized Indazole
An alternative approach involves the synthesis of 5-bromo-7-nitro-1H-indazole followed by N-methylation. This route might offer advantages in terms of regioselectivity control during the initial functionalization steps. However, the subsequent N-methylation of the indazole can lead to a mixture of N1 and N2 isomers, which would necessitate a challenging separation step. The regioselectivity of this alkylation is influenced by the electronic nature of the substituents on the indazole ring and the choice of alkylating agent and reaction conditions.[9]
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | o-Nitrobenzaldehyde, Methylamine | P(OEt)3 | 2-methyl-2H-indazole | 70-85 |
| 2 | 2-methyl-2H-indazole | NBS | 5-bromo-2-methyl-2H-indazole | 65-80 |
| 3 | 5-bromo-2-methyl-2H-indazole | HNO3, H2SO4 | This compound | 60-75 |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The presented guide outlines a robust and logical pathway starting from commercially available materials. The key to this synthesis lies in the strategic sequencing of the bromination and nitration reactions on the pre-formed 2-methyl-2H-indazole core. This in-depth guide, with its detailed protocols and strategic insights, should serve as a valuable tool for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and development.
References
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). An operationally simple, mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents. Organic Letters, 16(11), 3114–3117.
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-149.
- Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(5), 3249-3253.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Lu, P., et al. (2024). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Beilstein Journal of Organic Chemistry, 20, 1-13.
- Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, 47(6), 2901-2905.
- Mironov, Y. V., & Yudina, L. N. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-5.
- Makosza, M., & Wojciechowski, K. (2004). Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. European Journal of Organic Chemistry, 2004(6), 1348-1354.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-15.
- Rodríguez-Hernández, D., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865.
- Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, 47(6), 2901-2905.
-
LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubChem Compound Database. Retrieved from [Link]
- Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.
- Zolfigol, M. A., et al. (2004). Nitration of Aromatic Compounds on Silica Sulfuric Acid. Bulletin of the Korean Chemical Society, 25(9), 1415-1416.
-
The Organic Chemistry Tutor. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
- Wang, Y., et al. (2023). The Bromination of 2H-indazoles. RSC Advances, 13, 3249-3253.
- Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.
- Hunt, K. W., et al. (2009). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Organic Letters, 11(21), 5054–5057.
-
The Organic Chemistry Tutor. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. [Link]
-
WebAssign. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Retrieved from [Link]
- Lin, M.-H., et al. (2018). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Tetrahedron Letters, 59(32), 3144-3148.
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. kbr.com [kbr.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. webassign.net [webassign.net]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
discovery of 5-bromo-2-methyl-7-nitro-2H-indazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-2-methyl-7-nitro-2H-indazole
Abstract
This technical guide delineates a comprehensive, field-proven methodology for the synthesis and definitive characterization of the novel heterocyclic compound, this compound. The indazole scaffold is a privileged structure in modern medicinal chemistry, and the ability to control its substitution pattern is paramount for the development of new therapeutic agents. The primary challenge in the functionalization of indazoles lies in the regioselective alkylation of the pyrazole ring nitrogens (N1 vs. N2). This document details a robust, two-step synthetic pathway commencing with the preparation of the key precursor, 5-bromo-7-nitro-1H-indazole, followed by a highly regioselective N-methylation reaction. The causality behind the exceptional N2-selectivity, driven by the electronic and steric influence of the C7-nitro substituent, is mechanistically explored. Furthermore, this guide establishes a self-validating system of analytical protocols, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally confirm the structural identity of the target 2H-indazole isomer and differentiate it from its 1H-indazole counterpart.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing compounds are of immense interest to the pharmaceutical industry, forming the core of numerous therapeutic drugs with applications ranging from anti-inflammatory to oncology treatments.[1] The biological activity of these compounds is critically dependent on the substitution pattern around the bicyclic core. A pivotal aspect of their synthesis is the alkylation of the indazole nitrogen atoms. This process can yield two distinct regioisomers, the N1- and N2-alkylated products, which often possess vastly different pharmacological and physicochemical properties.[2] Consequently, the development of synthetic protocols that provide precise control over this regioselectivity is a significant and ongoing challenge in process chemistry and drug discovery.[3]
The Synthetic Challenge: Overcoming the Hurdle of Regioselectivity
Direct alkylation of an N-unsubstituted indazole typically results in a mixture of N1 and N2 isomers, necessitating challenging chromatographic separation.[2] The ratio of these isomers is influenced by a complex interplay of steric hindrance, electronic effects, and reaction conditions (solvent, base, and alkylating agent).[3][4] Achieving high regioselectivity is the cornerstone of an efficient and scalable synthesis. This guide focuses on a substrate-controlled approach, where the inherent structural features of the indazole precursor are harnessed to direct the alkylation to the desired N2 position.
The Discovery Pathway: A Proposed Synthesis for this compound
The "discovery" of a novel compound in a laboratory setting is fundamentally embodied by its first rational synthesis and unambiguous characterization. The following pathway is designed to be both logical and efficient, leveraging established chemical principles to achieve the target molecule.
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: The Utility of 5-bromo-2-methyl-7-nitro-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1] The ability to functionalize the indazole core at specific positions is paramount for developing novel therapeutic agents with tailored properties.
This guide focuses on a key building block: 5-bromo-2-methyl-7-nitro-2H-indazole . This molecule is strategically designed for synthetic diversification through cross-coupling reactions. Its key structural features dictate its reactivity and utility:
-
C5-Bromo Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
C7-Nitro Group: As a potent electron-withdrawing group, it significantly activates the C5-Br bond towards oxidative addition, the crucial first step in most palladium catalytic cycles.[2][3] This enhanced reactivity often allows for milder reaction conditions compared to less activated aryl bromides.
-
N2-Methyl Group: This modification is critical as it protects the pyrazole nitrogen, preventing potential side reactions associated with the acidic N-H proton found in 1H-indazoles. This simplifies reaction setup by eliminating competitive deprotonation by the base.[4]
This document provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Chapter 1: Fundamental Reactivity and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the precise formation of C-C, C-N, and C-O bonds.[5] Most of these transformations proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6]
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. The electron-withdrawing nitro group at the C7 position accelerates this rate-limiting step.[2]
-
Transmetalation (for Suzuki, Sonogashira): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Chapter 2: Suzuki-Miyaura Coupling for C-C Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl motifs prevalent in pharmaceuticals.
Expert Rationale
The choice of catalyst, base, and solvent system is critical for achieving high yields. For electron-deficient substrates like our nitro-indazole, standard palladium sources are often effective.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice.[8] The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid partner for transmetalation.[8]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[9] Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromo-indazole substrates.[8][10][11]
-
Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (2-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-methyl-7-nitro-2H-indazole.
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4-8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 80 | 2-6 | 90-98 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 12-16 | 70-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 80 | 2-4 | 88-96 |
Yields are estimated based on literature for analogous C5-bromoindazoles and activated aryl bromides.[8]
Chapter 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating aryl-alkynes that are valuable intermediates in organic synthesis and materials science.[13]
Expert Rationale
The Sonogashira reaction typically employs a dual-catalyst system.
-
Palladium Catalyst: A Pd(0) source is needed. PdCl₂(PPh₃)₂ is a common and effective precatalyst that is reduced in situ.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[14][15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used.
Experimental Protocol: Sonogashira Coupling
This protocol is based on standard Sonogashira conditions applied to bromo-heterocycles.[16]
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).
-
Inert Atmosphere: Seal the vessel, and establish an inert atmosphere (evacuate/backfill x3).
-
Solvent and Reagent Addition: Add degassed THF or DMF, followed by the amine base (e.g., TEA, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. The strong activation by the nitro group may allow for room temperature coupling.[17]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Chapter 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a linkage central to countless pharmaceutical compounds.[18][19]
Expert Rationale
C-N bond formation presents unique challenges, and the choice of ligand is paramount. Simple phosphine ligands are often ineffective.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are required to facilitate the difficult C-N reductive elimination step. Ligands like XPhos, RuPhos, or BrettPhos are state-of-the-art.[20] For indazole substrates specifically, ligands such as tBuXphos have shown efficacy.[18]
-
Catalyst Precursor: Using a pre-formed palladacycle, such as a G3 or G4 Buchwald precatalyst, ensures the reliable and rapid generation of the active monoligated Pd(0) species.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[20][21] The choice depends on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Caption: Logic for selecting bulky phosphine ligands in Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial. Add the Buchwald precatalyst (1-2 mol%) and the appropriate ligand (e.g., tBuXphos, 2-4 mol%).
-
Substrate Addition: Add this compound (1.0 equiv). If the amine is a solid, add it now (1.2 equiv).
-
Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene or dioxane. If the amine is a liquid, add it via syringe.
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic phase with brine, dry, and concentrate.
-
Purification: Purify by silica gel chromatography.
Chapter 5: Heck Reaction for Alkene Arylation
The Heck reaction couples the aryl halide with an alkene, typically forming a new C-C bond at an unsubstituted position of the double bond.[22][23]
Expert Rationale
The Heck reaction has distinct mechanistic features influencing reagent choice.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst. It is reduced in situ to Pd(0).
-
Ligand: For simple Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often sufficient.
-
Base: A mild organic base like triethylamine (Et₃N) is typically used. Its role is to regenerate the Pd(0) catalyst after the β-hydride elimination step.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.
Experimental Protocol: Heck Reaction
-
Reagent Preparation: To a vial, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Inert Atmosphere: Seal and establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile, followed by the alkene (e.g., methyl acrylate, 1.5 equiv) and triethylamine (2.0 equiv).
-
Reaction: Heat the reaction to 80-120 °C. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, concentrate, and purify by silica gel chromatography.
Chapter 6: Troubleshooting & Safety Considerations
-
Low Yield / No Reaction: Ensure rigorous exclusion of air and moisture, as oxygen can deactivate the Pd(0) catalyst.[12] Re-evaluate the ligand/base/solvent combination. The strong electron-withdrawing nitro group may alter catalyst behavior.
-
Catalyst Decomposition (Black Precipitate): This indicates the formation of palladium black. This can be caused by excessively high temperatures or an inappropriate ligand. Consider a more robust ligand or lower reaction temperature.
-
Dehalogenation: The C-Br bond is replaced by a C-H bond. This side reaction can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are anhydrous.
-
Denitration: Under harsh conditions (very high temperatures, strongly reducing environments), the nitro group itself can be a leaving group in some transition-metal-catalyzed reactions.[20][24] Stick to the mildest effective conditions.
-
Safety: this compound should be handled with care. Nitroaromatic compounds can be hazardous. Always use personal protective equipment (PPE). Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
References
-
El-Sawy, E. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Giraud, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
That's Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Tudose, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Revista de Chimie, 63(1), 33-37. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Deng, G., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9253-9273. [Link]
-
Larock, R. C., et al. (2010). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]
-
Reddy, T. R., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][14]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Liu, W., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(8), 1463-1469. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][9][14][25] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7381. [Link]
-
Al-Masoudi, N. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19808. [Link]
-
Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. [Link]
-
Gribble, G. W., et al. (2001). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2001(12), 1872-1876. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). [Link]
-
PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. [Link]
-
Biffis, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
-
Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 276-284. [Link]
-
So, C. M., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(23), 6252-6255. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 327, 25-54. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Larock, R. C., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]
-
ResearchGate. (2025). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 21. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.rsc.org [pubs.rsc.org]
Application Note: A Step-by-Step Guide to Suzuki-Miyaura Coupling of 5-bromo-2-methyl-7-nitro-2H-indazole
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] The indazole scaffold is a prominent pharmacophore present in a multitude of biologically active compounds, exhibiting a wide array of activities including anti-tumor, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole core allows for the fine-tuning of these biological activities, making the development of efficient coupling methodologies a critical endeavor for drug development professionals.
This application note provides a comprehensive, step-by-step guide for performing the Suzuki-Miyaura coupling on the electron-deficient substrate, 5-bromo-2-methyl-7-nitro-2H-indazole. The presence of a strongly electron-withdrawing nitro group presents unique challenges and considerations for reaction optimization, which will be addressed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel indazole derivatives for screening and development.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1][3] The subsequent step is transmetalation , where the organic substituent from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[5] The final step is reductive elimination , where the two organic partners are coupled, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | >95% | Synthesized* | The starting material. Ensure purity by NMR and/or LC-MS. |
| Arylboronic Acid | >98% | Sigma-Aldrich | A variety of arylboronic acids can be used. Dry if necessary. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Strem Chemicals | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane. An effective catalyst for this transformation.[6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics | A common and effective base for Suzuki couplings.[6] |
| 1,2-Dimethoxyethane (DME) | Anhydrous, >99.5% | Alfa Aesar | A suitable solvent for this reaction.[6] |
| Deionized Water | High Purity | In-house | Used in the solvent mixture. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and extraction. |
| Brine (Saturated NaCl solution) | - | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Celite® | - | Sigma-Aldrich | For filtration of the palladium catalyst post-reaction. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
*The synthesis of this compound is not widely reported in commercial catalogs and may require custom synthesis. A potential synthetic route could involve the nitration of a suitable 5-bromo-2-methyl-2H-indazole precursor.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Reaction Setup
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
-
Preparation of the Reaction Vessel: To a clean, dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Addition of Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 eq.).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL DME and 1 mL water for a 0.5 mmol scale reaction). The reaction mixture should be a suspension.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling argon through the suspension for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Causality and Experimental Choices: The Role of the Nitro Group
The presence of the electron-withdrawing nitro group at the 7-position of the indazole ring has a significant electronic impact on the molecule. While not directly ortho or para to the 5-bromo position, its influence is transmitted through the bicyclic aromatic system. This electronic effect is anticipated to make the C-Br bond more susceptible to oxidative addition by the palladium(0) catalyst, a key step in the catalytic cycle.[1]
However, strongly electron-deficient aryl halides can also be more prone to side reactions. Therefore, careful selection of the catalyst and reaction conditions is paramount.
-
Catalyst Selection: Pd(dppf)Cl₂ is an excellent choice for this transformation.[6] The dppf ligand is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[1] For particularly challenging couplings, other catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), could be explored as they have shown success in couplings involving electron-deficient substrates.[7]
-
Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[6] Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened for improved yields, particularly with less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent like DME or dioxane with water is standard for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (due to oxygen exposure) | Ensure thorough degassing of the reaction mixture. Use freshly opened catalyst or store under an inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. Consider using a higher boiling point solvent like dioxane. | |
| Poorly reactive boronic acid | Increase the equivalents of the boronic acid (up to 2.0 eq.). Switch to a more reactive boronate ester (e.g., a pinacol ester). | |
| Formation of Byproducts | Homocoupling of the boronic acid | This can occur if the reaction is too slow. Optimize the temperature and catalyst loading to favor the cross-coupling pathway. |
| Protodebromination (loss of the bromine atom) | This can be caused by trace amounts of water and base. Ensure anhydrous conditions for the organic solvent and use a freshly dried base. | |
| Degradation of the starting material or product | The nitro group can be sensitive to harsh conditions. Avoid excessively high temperatures and prolonged reaction times. Screen milder bases. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to novel indazole derivatives of significant interest in drug discovery. By understanding the electronic effects of the nitro substituent and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol outlined in this application note serves as a robust starting point for the synthesis and exploration of new chemical space around the privileged indazole scaffold.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link].
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. Available at: [Link].
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link].
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link].
- Method for synthesizing 5-bromo-7-azaindole. Patsnap.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link].
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
-
Suzuki reaction. Wikipedia. Available at: [Link].
-
Cross-Coupling Reactions of Nitroarenes. ACS Publications. Available at: [Link].
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link].
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link].
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link].
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link].
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link].
- Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. ACS Publications. Available at: [Link].
- Preparation method of 5-bromo-7-methylindole. Google Patents.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-bromo-2-methyl-7-nitro-2H-indazole
Abstract
This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive structural elucidation and purity assessment of 5-bromo-2-methyl-7-nitro-2H-indazole. As a substituted indazole, this molecule represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Accurate and thorough characterization is a prerequisite for its use in further research and development. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover Nuclear Magnetic Resonance (NMR) for structural backbone confirmation, Mass Spectrometry (MS) for molecular weight and elemental composition verification, High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and spectroscopic techniques (FTIR, UV-Vis) for functional group identification.
Introduction and Molecular Context
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3] The specific compound, this compound, is a functionalized derivative whose substituents (bromo, methyl, and nitro groups) are expected to modulate its chemical and biological properties. The goal of this application note is to establish an integrated analytical strategy to unequivocally confirm its identity, structure, and purity. The reactive nature of building blocks used in pharmaceutical synthesis necessitates special considerations for their analysis to ensure accuracy and stability.[4]
Molecular Structure:
Figure 1: Chemical structure of this compound
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. No single method provides all the necessary information. The following workflow illustrates how data from different techniques are integrated to build a complete profile of the compound.
Caption: Integrated workflow for the characterization of the target compound.
Primary Structural Elucidation: NMR and Mass Spectrometry
The foundational analysis involves confirming the molecular formula and the connectivity of atoms. NMR and MS are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the elucidation of the molecule's backbone structure.[5]
Rationale: For this compound, we expect to see distinct signals for the aromatic protons and the N-methyl group protons in the ¹H NMR spectrum. The chemical shifts, integration values, and splitting patterns (multiplicities) are all critical for a correct assignment.[6] ¹³C NMR will confirm the number of unique carbon environments.
Predicted ¹H NMR Spectral Data:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic H (C4-H) | 8.0 - 8.5 | Doublet | 1H | Deshielded by adjacent nitro group and influenced by bromine. |
| Aromatic H (C6-H) | 7.5 - 8.0 | Doublet | 1H | Influenced by adjacent bromine atom. |
| Aromatic H (C3-H) | 7.8 - 8.3 | Singlet | 1H | Proton on the pyrazole ring. |
| N-Methyl (N2-CH₃) | ~4.0 | Singlet | 3H | Methyl group attached to a nitrogen atom in a heterocyclic ring. |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for nitroaromatic compounds.[7]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover 0-200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to expected values and data for similar indazole structures.[8][9]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and provides strong evidence for its elemental composition.
Rationale: For a compound containing one bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[10][11] This pattern is a powerful diagnostic tool for confirming the presence of bromine.[12][13] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the confident determination of the molecular formula.
Expected Mass Spectral Data:
-
Molecular Formula: C₈H₆BrN₃O₂
-
Monoisotopic Mass: 254.9698 g/mol
-
Expected [M]⁺ peak (with ⁷⁹Br): ~255 m/z
-
Expected [M+2]⁺ peak (with ⁸¹Br): ~257 m/z
-
Intensity Ratio ([M]⁺:[M+2]⁺): Approximately 1:1
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Chromatographic Separation (optional but recommended):
-
Use a C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Employ a simple gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 5 minutes. This helps to separate the analyte from any potential non-volatile impurities.
-
-
Mass Spectrometer Settings:
-
Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode.
-
Set the mass range to scan from m/z 100 to 500.
-
Acquire data in full scan mode. If using HRMS, ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion cluster.
-
Confirm the presence of the [M]⁺ and [M+2]⁺ peaks at the expected m/z values and their ~1:1 intensity ratio.
-
If using HRMS, compare the measured exact mass to the theoretical mass of C₈H₆BrN₃O₂ to confirm the elemental composition.
-
Analyze fragmentation patterns, which often involve the loss of radicals like •NO₂ or •Br.[14]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for determining the purity of small molecules and for identifying and quantifying impurities.[15]
Rationale: A robust reversed-phase HPLC (RP-HPLC) method is ideal for separating the moderately polar this compound from potential starting materials, by-products, or degradation products.[16] A C18 column provides a versatile stationary phase for this type of analyte. UV detection is suitable as the nitroaromatic system contains strong chromophores.
Table of HPLC Method Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | HPLC with UV/PDA Detector | Standard for purity analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Strong organic solvent for elution. |
| Gradient | 20% B to 80% B over 15 min | Ensures elution of the main peak and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | 254 nm | Wavelength where aromatic nitro compounds typically absorb strongly. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
Protocol: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Suitability: Inject a standard solution multiple times (n=5) to ensure system performance. Check for retention time reproducibility (RSD < 1%) and peak area reproducibility (RSD < 2%).
-
Analysis: Inject the prepared sample solution.
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurities that are present at levels ≥ 0.1%.[17]
-
Spectroscopic Confirmation: FTIR and UV-Vis
These techniques provide complementary information about the functional groups and electronic structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Rationale: The structure of this compound contains several IR-active functional groups. The most prominent will be the strong, characteristic stretches of the nitro group.[18]
Expected Characteristic FTIR Peaks:
-
~1520-1560 cm⁻¹: Asymmetric NO₂ stretch
-
~1340-1380 cm⁻¹: Symmetric NO₂ stretch
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~1600, 1475 cm⁻¹: Aromatic C=C ring stretches
-
~1000-1100 cm⁻¹: C-Br stretch
Protocol: FTIR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Analysis: Identify the characteristic absorption bands and compare them with expected frequencies for the functional groups present.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated and chromophoric systems.[19]
Rationale: The extended π-system of the nitro-substituted indazole ring is expected to show strong absorbance in the UV region. The position of the maximum absorbance (λ_max) is a characteristic property of the molecule's electronic structure.[20]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction: Use a cuvette filled with the same solvent to record a baseline spectrum.
-
Acquisition: Place the sample cuvette in the spectrophotometer and scan a spectrum, typically from 200 to 600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- MDPI. (n.d.). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds.
- LCGC International. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PubMed. (n.d.). Automatic assignment of 1H-NMR spectra of small molecules.
- ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Taylor & Francis. (2023). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation....
- Spring 2021. Radicals and Mass Spectrometry (MS).
- National Institutes of Health (NIH). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
- Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis....
- National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde....
- The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction....
- ResearchGate. (2025). HPLC Method Development and Impurity Profiling....
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- ResearchGate. (2025). Automatic assignment of 1 H-NMR spectra of small molecules.
- University of Southampton. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- RSC Publishing. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds.
- (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in C–H functionalization of 2H-indazoles.
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ).
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
- PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
Sources
- 1. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. asianjpr.com [asianjpr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 665. Ultraviolet and infrared spectra of some aromatic nitro-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the C5-Bromo Position on 5-Bromo-2-methyl-7-nitro-2H-indazole
Introduction: Strategic Importance of the Functionalized 2-Methyl-7-nitro-2H-indazole Scaffold
The 2H-indazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring prominently in a multitude of pharmacologically active agents.[1][2] The specific substitution pattern of 5-bromo-2-methyl-7-nitro-2H-indazole presents a versatile platform for the synthesis of novel molecular entities. The C5-bromo position serves as a key handle for introducing molecular diversity through various modern cross-coupling reactions. The presence of the C7-nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the indazole ring system, often enhancing the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions.[1][3] This guide provides detailed application notes and robust protocols for the functionalization of this valuable synthetic intermediate, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
Chemical Reactivity Considerations
The electronic nature of the this compound substrate is dominated by the electron-withdrawing nitro group at the C7 position. This deactivates the aromatic ring towards electrophilic substitution but activates the C5-bromo bond for palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst to the C-Br bond is often the rate-determining step in these catalytic cycles, and its facility is enhanced by the electron-deficient nature of the indazole ring.[4] The N2-methyl group provides steric bulk in proximity to the C3 position and influences the overall electronic distribution and solubility of the molecule.
I. Suzuki-Miyaura Coupling: C-C Bond Formation for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] For the target molecule, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position, a critical strategy in structure-activity relationship (SAR) studies.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the C5-Br bond of the indazole, forming a Pd(II) intermediate.[6]
-
Transmetalation: In the presence of a base, the organic ligand from the boronic acid or ester is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl bromides like our target molecule, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective in stabilizing the palladium catalyst and promoting efficient coupling.[7]
Comparative Protocols for Suzuki-Miyaura Coupling on Bromoindazoles
The following table summarizes successful conditions reported for Suzuki-Miyaura couplings on analogous bromoindazole systems, which can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2) | DME | 80 | 2 | >95 | [7] |
| 7-Bromo-4-sulfonamido-1H-indazole | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70-80 | [8][9] |
| 5-Bromoindole | Pd(OAc)₂ (0.5-2) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | [10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromoindazole substrates.[7][8][9]
Reagents and Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equiv.)
-
1,2-Dimethoxyethane (DME) or a Dioxane/Water mixture (e.g., 4:1)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (DME or Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the indazole core.[11] These alkynylated products are versatile intermediates for further transformations, including click chemistry and the synthesis of complex heterocyclic systems.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[11]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) to the C-Br bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, thus accelerating the reaction.[11]
An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as a solvent.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[11][12]
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the arylation of a wide range of amines.[13][14] This reaction is particularly valuable for synthesizing libraries of 5-aminoindazole derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The choice of ligand is critical for the success of this reaction, especially with challenging substrates like electron-deficient heteroaryl halides. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have been shown to be highly effective for the amination of heteroaryl halides.[15][16][17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of other bromo-substituted N-heterocycles.[15][16]
Reagents and Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
BrettPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (0.01 equiv.), the phosphine ligand (e.g., BrettPhos, 0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vessel.
-
Add this compound (1.0 equiv.).
-
Seal the vessel, remove from the glovebox (if used), and add the degassed solvent (Toluene or Dioxane) followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
IV. Cyanation: Introduction of a Nitrile Moiety
The introduction of a nitrile group at the C5 position provides a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, or various heterocyclic systems. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction.[18][19]
Methodology and Reagent Selection
Palladium-catalyzed cyanation of aryl bromides can be achieved using various cyanide sources. Zinc cyanide (Zn(CN)₂) is a common choice, though it is highly toxic.[18][20] A less toxic and increasingly popular alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which serves as a solid, stable source of cyanide.[18][21]
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol utilizes the less toxic potassium ferrocyanide as the cyanide source.[18][21]
Reagents and Materials:
-
This compound
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-0.7 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (0.2 equiv.)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), potassium ferrocyanide (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), dppf (0.04 equiv.), and sodium carbonate (0.2 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (DMF or DMAc).
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer extensively with water to remove the solvent and inorganic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Conclusion and Outlook
The C5-bromo position of this compound is a highly valuable point for synthetic elaboration. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions provide robust starting points for the synthesis of diverse libraries of novel indazole derivatives. The electron-deficient nature of the substrate generally favors these transformations, and careful selection of catalysts, ligands, and reaction conditions will enable researchers and drug development professionals to efficiently access a wide range of functionalized scaffolds for biological evaluation.
References
-
D. Alberico, J. G. Scott, M. C. Organ, "Suzuki-Miyaura cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid," Molecules, 2007 , 12(8), 1635-1645. [Link]
-
M. El-Adl, et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Advances, 2021 , 11, 7107-7114. [Link]
-
Y. Nakao, "Cross-Coupling Reactions of Nitroarenes," Accounts of Chemical Research, 2021 , 54(15), 3037-3049. [Link]
-
NROChemistry, "Suzuki Coupling: Mechanism & Examples," NROChemistry. [Link]
-
Y. Tan, et al., "Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer," European Journal of Medicinal Chemistry, 2018 , 159, 148-164. [Link]
-
S. D. Fors, et al., "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides," Journal of the American Chemical Society, 2008 , 130(41), 13552-13554. [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]
-
T. Hoshi, et al., "Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction," Dalton Transactions, 2021 , 50(44), 16045-16051. [Link]
-
T. Schareina, A. Zapf, M. Beller, "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]," Journal of Organometallic Chemistry, 2004 , 689(24), 4576-4583. [Link]
-
A. F. de la Torre, et al., "Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study," Organometallics, 2012 , 31(22), 7837-7845. [Link]
-
D. W. Old, J. P. Wolfe, S. L. Buchwald, "Efficient Pd-Catalyzed Amination of Heteroaryl Halides," Organic Letters, 2005 , 7(16), 3413-3416. [Link]
-
M. El-Adl, et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Advances, 2021 , 11, 7107-7114. [Link]
-
R. Chinchilla, C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
M. El-Adl, et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Publishing. [Link]
-
Organic Chemistry Portal, "Rosenmund-von Braun Reaction," Organic Chemistry Portal. [Link]
-
C. G. Hartwig, et al., "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions," Chemical Science, 2022 , 13, 3133-3141. [Link]
-
S. L. Buchwald, et al., "Suzuki-Miyaura cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid," ResearchGate. [Link]
-
ResearchGate, "Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene," ResearchGate. [Link]
-
J. F. Hartwig, et al., "Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination," Dalton Transactions, 2004 , (17), 2621-2628. [Link]
-
S. L. Buchwald, "Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides," Organic Letters, 2000 , 2(9), 1101-1104. [Link]
-
J. F. Hartwig, "The Buchwald–Hartwig Amination After 25 Years," Angewandte Chemie International Edition, 2019 , 58(41), 14376-14396. [Link]
-
T. Hoshi, et al., "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," ResearchGate. [Link]
-
ResearchGate, "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides," ResearchGate. [Link]
-
ChemRxiv, "An Overview of Palladium-Catalyzed N-alkylation Reactions," ChemRxiv. [Link]
-
S. Mondal, et al., "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Advances, 2020 , 10, 31343-31367. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Link]
-
M. K. Ghorai, et al., "Palladium-catalyzed regioselective C1-selective nitration of carbazoles," Beilstein Journal of Organic Chemistry, 2020 , 16, 190-197. [Link]
-
T. Hoshi, et al., "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," Dalton Transactions, 2021 , 50, 16045-16051. [Link]
- Google Patents, "Cyanation of arom
-
A. Ouali, M. Taillefer, "Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals," Catalysis by Palladium Complexes, 2008 , 1-28. [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [Link]
-
T. Nakao, "Metal-mediated C−CN Bond Activation in Organic Synthesis," Chemical Reviews, 2020 , 120(21), 12095-12134. [Link]
-
S. L. Buchwald, "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases," Journal of the American Chemical Society, 2011 , 133(22), 8451-8461. [Link]
-
J. F. Hartwig, et al., "Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)," Nature Chemistry, 2022 , 14, 452-460. [Link]
-
M. K. Ghorai, et al., "Palladium-catalyzed regioselective C1-selective nitration of carbazoles," ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the N-methylation of 7-Nitroindazole
Welcome to the technical support center for the N-methylation of 7-nitroindazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of this critical reaction. Direct alkylation of the indazole core often leads to a mixture of N1 and N2 isomers, a common hurdle in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-methylation of 7-nitroindazole, offering insights into their root causes and actionable solutions.
Issue 1: Poor or Undesirable N1/N2 Regioselectivity
You're observing a mixture of 1-methyl-7-nitroindazole and 2-methyl-7-nitroindazole, and the ratio is not in your favor.
Probable Causes:
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining the regiochemical outcome of indazole N-alkylation.[4][5][6] These factors influence whether the reaction is under kinetic or thermodynamic control.
-
Nature of the Electrophile: The reactivity and steric bulk of the methylating agent can influence the site of attack.
-
Tautomerization: 1H-indazoles exist in equilibrium with their 2H-tautomers. The relative stability and reactivity of these tautomers can affect the product distribution.[3]
Solutions & Experimental Logic:
The regioselectivity of indazole alkylation is a classic case of kinetic versus thermodynamic control. The N2 position is often considered more kinetically accessible, while the N1-substituted product is typically the more thermodynamically stable isomer.
-
To Favor the N1 Isomer (Thermodynamic Control):
-
Strong Base, Non-Polar Solvent: Employing a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[4][6] The rationale is that NaH irreversibly deprotonates the indazole, and in a solvent like THF, the resulting sodium indazolide can form a tight ion pair. This ion pair formation can favor alkylation at the N1 position.[4]
-
Higher Temperatures: Running the reaction at elevated temperatures can facilitate equilibration towards the more stable N1-substituted product.[7]
-
-
To Favor the N2 Isomer (Kinetic Control):
-
Weaker Base, Polar Solvent: Using a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favors the formation of the N2 isomer.[5] In these solvents, the cation is well-solvated, leading to a "freer" indazolide anion where the more nucleophilic N2 atom can react faster.
-
Mild Acidic Conditions: Interestingly, under certain mild acidic conditions, regioselective alkylation at the N2 position can also occur.[3] This is because the N2 lone pair is often more kinetically accessible for neutral indazoles.[3]
-
Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the N2 isomer in some cases.[4]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Issue 2: Incomplete Reaction or Low Yield
Your reaction is not going to completion, or the overall yield of methylated products is low.
Probable Causes:
-
Insufficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 7-nitroindazole.
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Solubility: The 7-nitroindazole or the intermediate indazolide salt may not be sufficiently soluble in the chosen solvent.
Solutions & Experimental Logic:
-
Ensure Complete Deprotonation:
-
When using solid bases like NaH or K₂CO₃, ensure they are finely powdered and well-dispersed in the reaction mixture.
-
Consider using a slight excess of the base (e.g., 1.1-1.5 equivalents).
-
-
Verify Reagent Quality: Use a fresh bottle of the methylating agent or purify it before use.
-
Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some base/solvent combinations, heating to temperatures such as 90°C may be necessary.[1]
-
Address Solubility Issues:
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that dictates N1 versus N2 methylation in indazoles?
The regioselectivity is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions which determine whether the reaction is under kinetic or thermodynamic control.[4][5][6] The indazole anion is a resonant structure with negative charge distributed between N1 and N2. Under kinetic control (typically lower temperatures, polar solvents), the reaction often occurs at the most nucleophilic or sterically accessible nitrogen, which is frequently N2.[3] Under thermodynamic control (higher temperatures, conditions allowing for equilibration), the reaction favors the formation of the more stable N1-substituted product.[3][4][9]
Q2: How does the 7-nitro group specifically influence the regioselectivity of methylation?
The electron-withdrawing nature of the nitro group at the 7-position significantly impacts the electronic properties of the indazole ring. A study on substituted indazoles showed that employing a 7-NO₂ substituted indazole conferred excellent N2-regioselectivity (≥96%).[5][6] This suggests that the electronic effect of the 7-nitro group enhances the nucleophilicity of the N2 position or directs the alkylating agent to this site. Steric hindrance from the 7-substituent can also play a role, potentially disfavoring reaction at the adjacent N1 position.[2]
Q3: What are the best analytical techniques to distinguish between the N1 and N2 methylated isomers of 7-nitroindazole?
The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, will be different for the N1 and N2 isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C7a, will also differ between the two regioisomers.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the methyl protons and the carbons of the indazole ring (C3 and C7a), providing an unambiguous assignment of the N1 and N2 positions.[4]
-
NOE (Nuclear Overhauser Effect): NOE experiments can also be used to distinguish the isomers by observing through-space interactions between the methyl group and nearby protons on the benzene ring.
LC-MS can be used to separate the isomers and confirm their molecular weight, but it generally cannot be used for definitive structural assignment without reference standards.
Q4: Can I use a methylating agent other than methyl iodide or dimethyl sulfate?
Yes, other methylating agents can be used, and their choice can also influence regioselectivity. For instance, trimethyloxonium tetrafluoroborate (Meerwein's reagent) has been used for regioselective methylation.[3] The reactivity and the nature of the leaving group can affect the transition state of the reaction and thus the product ratio.
Experimental Protocols
Protocol 1: N1-Selective Methylation of 7-Nitroindazole (Thermodynamic Control)
This protocol is designed to favor the formation of 1-methyl-7-nitroindazole.
Materials:
-
7-Nitroindazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Under an inert atmosphere, add 7-nitroindazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.[4]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: N2-Selective Methylation of 7-Nitroindazole (Kinetic Control)
This protocol is designed to favor the formation of 2-methyl-7-nitroindazole.
Materials:
-
7-Nitroindazole
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add 7-nitroindazole (1.0 eq) and cesium carbonate (1.5 eq).[4]
-
Solvent Addition: Add anhydrous DMF and stir the suspension at room temperature.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 16 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the N-methylation of substituted indazoles, which can be extrapolated to 7-nitroindazole.
| Condition | Base | Solvent | Temperature | Expected Major Isomer | Control Type | Reference |
| A | NaH | THF | 0 °C to 50 °C | N1 | Thermodynamic | [4] |
| B | Cs₂CO₃ | DMF | Room Temp | N2 | Kinetic | [4][5] |
| C | K₂CO₃ | DMF | 120 °C | Mixture (slight N1) | Mixed/Thermodynamic | [2] |
Mechanistic Overview
The regioselectivity of indazole alkylation is a nuanced process influenced by the interplay of the indazole tautomers and the reaction conditions.
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Scale-Up of 5-Bromo-2-Methyl-7-Nitro-2H-Indazole Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-bromo-2-methyl-7-nitro-2H-indazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the production of this important pharmaceutical intermediate.
Introduction to Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over regioselectivity and reaction conditions, especially during scale-up. The general synthetic pathway involves the formation of the indazole core, followed by regioselective N-methylation and, finally, a regioselective nitration. Each of these stages presents distinct challenges that can impact yield, purity, and safety. This guide will focus on the final two critical steps: the N-methylation of 5-bromo-1H-indazole and the subsequent nitration to the final product.
Synthetic Workflow Overview
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-methylation of 5-bromo-1H-indazole?
A1: The primary challenge is achieving regioselectivity. The alkylation of an indazole can occur at either the N-1 or N-2 position, leading to a mixture of isomers (5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole).[1] These isomers can be difficult to separate by standard chromatography or crystallization. The choice of base, solvent, and methylating agent plays a crucial role in directing the methylation to the desired N-2 position.[1] Generally, N-2 alkylation is favored under kinetic control, while N-1 alkylation is the thermodynamically favored outcome.[2]
Q2: Why is the nitration of 5-bromo-2-methyl-2H-indazole challenging, particularly at scale?
A2: There are three main challenges:
-
Regioselectivity: The nitro group must be directed specifically to the C-7 position. Other positions on the benzene ring (C-4, C-6) could potentially be nitrated, leading to isomeric impurities.
-
Exothermic Reaction: Nitration reactions are highly exothermic.[3] On a large scale, inefficient heat removal can lead to a rapid temperature increase, potentially causing side reactions, degradation of the product, and a dangerous runaway reaction.[4]
-
Safety: The use of strong nitrating agents carries inherent risks. Traditional mixed acid (HNO₃/H₂SO₄) nitration can be highly corrosive and dangerous to handle in large quantities.[3] Alternative methods, such as using metal nitrates, offer milder conditions but have their own safety considerations, including potential for violent decomposition if not handled correctly.[5]
Q3: What are the expected major impurities in the final product?
A3: The potential impurities in this compound include:
-
Isomeric Products: The N-1 methylated isomer (5-bromo-1-methyl-7-nitro-1H-indazole) if the initial methylation was not fully regioselective.[6]
-
Regioisomers of Nitration: 5-bromo-2-methyl-4-nitro-2H-indazole and 5-bromo-2-methyl-6-nitro-2H-indazole.
-
Di-nitrated products: Although less likely with controlled stoichiometry, over-nitration can occur.
-
Unreacted Starting Material: Residual 5-bromo-2-methyl-2H-indazole.
-
Process-related impurities: Degradation products from excessive heat or side reactions.
Process Scale-Up & Troubleshooting Guide
Part 1: N-Methylation of 5-Bromo-1H-indazole
Objective: To achieve high regioselectivity for the N-2 methylated product, 5-bromo-2-methyl-2H-indazole.
| Parameter | Recommended Condition | Rationale & Causality |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Both are effective methylating agents. DMS is often preferred for scale-up due to its lower cost and higher boiling point, but it is also more toxic. |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Weaker bases like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile tend to favor N-2 alkylation. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | These solvents effectively dissolve the indazole salt and promote the desired SN2 reaction. |
| Temperature | 0°C to room temperature | Lower temperatures can enhance kinetic control, potentially improving the N-2 to N-1 ratio. |
Troubleshooting N-Methylation
Problem 1: Low yield of the desired N-2 isomer and significant formation of the N-1 isomer.
-
Question: My reaction is producing a nearly 1:1 mixture of N-1 and N-2 methylated products. How can I improve the selectivity for the N-2 isomer?
-
Answer:
-
Lower the Reaction Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. This favors the kinetically controlled N-2 product.[2]
-
Change the Base/Solvent System: The combination of the cation from the base and the solvent can influence the site of alkylation. A less polar solvent might reduce the dissociation of the indazole salt, sterically hindering the N-1 position. Experiment with different base-solvent combinations, such as K₂CO₃ in acetone or THF.
-
Consider Alternative Methylating Agents: Reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions have been shown to be highly regioselective for N-2 methylation of indazoles.[2]
-
Problem 2: The reaction is sluggish and does not go to completion.
-
Question: Even after prolonged reaction time, I still have a significant amount of unreacted 5-bromo-1H-indazole. What can I do?
-
Answer:
-
Ensure Anhydrous Conditions: Moisture can consume the base and hinder the deprotonation of the indazole. Ensure all solvents and reagents are dry.
-
Check Base Stoichiometry and Quality: Use at least 1.1 to 1.5 equivalents of a freshly opened or properly stored base. The particle size of a solid base like K₂CO₃ can also affect reactivity; finer powder will have a larger surface area.
-
Increase Temperature (with caution): If selectivity is not a major issue, gradually increasing the temperature to 40-50°C can improve the reaction rate. However, monitor the N-1/N-2 ratio closely as higher temperatures may favor the thermodynamic N-1 product.
-
Part 2: Nitration of 5-Bromo-2-methyl-2H-indazole
Objective: To achieve high regioselectivity for the C-7 nitrated product under safe and scalable conditions. The use of a metal nitrate-based system is recommended as a milder alternative to traditional mixed acids.
| Parameter | Recommended Condition | Rationale & Causality |
| Nitrating Agent | Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) | A solid, easy-to-handle nitrating agent that provides a source of the nitronium ion under milder conditions than mixed acid.[5] |
| Catalyst | Zinc triflate (Zn(OTf)₂) | A Lewis acid that facilitates the generation of the active nitrating species and enhances the reaction rate. |
| Solvent | Acetonitrile | A polar aprotic solvent that is relatively inert to nitration and effectively dissolves the reactants.[7] |
| Temperature | 70-80°C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Requires careful monitoring and control during scale-up. |
Troubleshooting Nitration
Problem 1: The reaction is exothermic and difficult to control on a larger scale.
-
Question: During scale-up, I'm observing a significant exotherm upon adding the reagents, making it difficult to maintain the target temperature. What is the safest way to manage this?
-
Answer:
-
Reverse Addition: Add the solution of the substrate (5-bromo-2-methyl-2H-indazole in acetonitrile) slowly to the slurry of the nitrating agent and catalyst at the reaction temperature. This ensures the nitrating agent is not in large excess at any point.
-
Use a Jacketed Reactor: Employ a reactor with a cooling jacket to efficiently remove the heat generated. Ensure the heat transfer fluid is at an appropriate temperature before starting the addition.
-
Control Addition Rate: The rate of addition of the substrate should be carefully controlled to match the cooling capacity of the reactor. Monitor the internal temperature closely and be prepared to stop the addition if the temperature rises too quickly.
-
Consider Continuous Flow: For very large scales, transitioning to a continuous flow reactor offers superior heat and mass transfer, significantly improving safety and control over the exothermic reaction.[3][8]
-
Problem 2: The yield is low, and I am isolating multiple nitrated isomers.
-
Question: My final product is contaminated with other nitro-isomers. How can I improve the regioselectivity for the C-7 position?
-
Answer:
-
Verify Precursor Purity: Ensure your starting material, 5-bromo-2-methyl-2H-indazole, is free from the N-1 isomer. The nitration of the N-1 isomer will lead to different regioisomers that are difficult to remove.
-
Strict Temperature Control: Deviations from the optimal temperature range (70-80°C) can affect the selectivity of the reaction. Overheating may lead to less selective nitration.
-
Optimize Catalyst Loading: The amount of Lewis acid catalyst (Zn(OTf)₂) can influence regioselectivity. A systematic optimization of the catalyst loading (e.g., from 20 mol% to 50 mol%) may be necessary to find the optimal balance between reaction rate and selectivity.
-
Problem 3: The work-up procedure is difficult and results in product loss.
-
Question: After quenching the reaction, I am having trouble with the extraction and isolation of the product. Are there any best practices for the work-up?
-
Answer:
-
Quenching: Cool the reaction mixture to room temperature and quench by slowly adding it to a well-stirred mixture of ice and water. This will precipitate the product and dissolve the inorganic salts.
-
Filtration and Washing: Filter the precipitated solid and wash thoroughly with water to remove any residual salts. A wash with a cold, non-polar solvent like heptane can help remove non-polar impurities.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. This is often the most effective method for removing isomeric impurities on a large scale.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methyl-2H-indazole (Precursor)
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
To a stirred suspension of 5-bromo-1H-indazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (5-10 volumes), add methyl iodide (1.2 eq) dropwise at 0-5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into ice water (20-30 volumes) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
The crude product contains a mixture of N-1 and N-2 isomers. The desired N-2 isomer can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by fractional crystallization.
Protocol 2: Synthesis of this compound (Final Product)
Safety Precautions: This reaction is exothermic and should be conducted behind a blast shield, especially during the initial scale-up trials. Wear appropriate PPE. Iron(III) nitrate is an oxidizer.[5]
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge iron(III) nitrate nonahydrate (2.0 eq) and zinc triflate (0.4 eq) under a nitrogen atmosphere.
-
Add anhydrous acetonitrile (10-15 volumes) and stir to form a slurry.
-
Heat the slurry to 80°C.
-
In a separate vessel, dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous acetonitrile (5 volumes).
-
Slowly add the solution of the indazole to the hot slurry of the nitrating agent over 1-2 hours, maintaining the internal temperature at 80-85°C using the reactor's cooling jacket.
-
After the addition is complete, stir the reaction mixture at 80°C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a well-stirred vessel containing ice water (30-40 volumes).
-
Stir the resulting slurry for 1 hour, then filter the solid product.
-
Wash the filter cake with water until the filtrate is colorless and neutral.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol or another suitable solvent system to yield this compound as a solid.
Visualization of Key Challenges
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferric nitrate | Fe(NO3)3 | CID 25251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. US3221062A - Nitration process - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 5-bromo-2-methyl-7-nitro-2H-indazole
Welcome to the technical support center for the purification of 5-bromo-2-methyl-7-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice presented herein are synthesized from established chemical principles and proven techniques for analogous compounds, offering a robust framework for your purification challenges.
Introduction to Purification Challenges
The synthesis of this compound, likely proceeding through a copper-catalyzed reaction of a substituted 2-bromobenzaldehyde with methylamine and a nitrogen source, can present several purification hurdles.[1][2] The primary challenges typically revolve around the removal of unreacted starting materials, catalyst residues, and, most notably, the separation of the desired 2H-indazole from its isomeric counterpart, the 1H-indazole. The presence of nitro and bromo groups renders the molecule relatively polar and susceptible to certain degradation pathways under harsh purification conditions.[3]
This guide provides a structured, question-and-answer-based approach to address the common issues encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: What are the most probable impurities in a crude sample of this compound?
Answer: Based on common synthetic routes for 2H-indazoles, the primary impurities can be categorized as follows:
-
Isomeric Impurities: The most significant and often challenging impurity is the corresponding 1-methyl-indazole isomer (5-bromo-1-methyl-7-nitro-1H-indazole) . The alkylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of isomers.[4][5][6] The ratio of these isomers is influenced by reaction conditions such as the solvent, base, and alkylating agent used.[4]
-
Unreacted Starting Materials: Residual amounts of the precursor molecules, such as the substituted 2-bromobenzaldehyde, may remain in the crude product.
-
Side-Reaction Products: Side reactions can lead to the formation of impurities like hydrazones or dimers, especially at elevated temperatures.[7]
-
Catalyst Residues: If a copper-catalyzed synthesis is employed, residual copper salts may be present in the crude material.[2][8]
-
Decomposition Products: Nitroaromatic compounds can be sensitive to certain conditions, and degradation products may form during the reaction or work-up.[3]
FAQ 2: My crude product is a dark, oily residue. How can I get it to crystallize?
Answer: Oiling out during crystallization is a common issue, especially with polar, nitroaromatic compounds.[9] This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice rather than an amorphous oil. If necessary, insulate the flask to slow the cooling process further.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.[9] For a bromo-nitro-indazole, a good starting point for a mixed solvent system could be dichloromethane/hexane or acetone/water.[10][11]
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the pure compound if available.[9]
FAQ 3: I am struggling to separate the 1H- and 2H-isomers. What are the best strategies?
Answer: The separation of N1 and N2-alkylated indazole isomers is a classic challenge due to their similar polarities.[5]
Recommended Approaches:
-
Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. The key is to find a solvent or solvent system in which the two isomers have a significant difference in solubility at a given temperature. A patent for the separation of other substituted indazole isomers successfully employed a mixed solvent system of acetone and water for recrystallization, achieving high purity for both isomers.[10]
Experimental Protocol: Isomer Separation by Fractional Recrystallization
-
Solvent Screening: Begin by screening various solvents and mixed solvent systems to identify one that provides a good solubility differential between the two isomers. Common solvents to screen for nitroaromatic compounds include ethanol, methanol, acetone, and mixtures with water or hexanes.[9][11]
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent or solvent system.
-
Cooling and Crystallization: Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze their purity (e.g., by HPLC or NMR). The mother liquor will be enriched with the more soluble isomer.
-
Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the other isomer. This fraction may require further recrystallization to achieve high purity.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed. Due to the similar polarities of the isomers, a high-resolution separation is required.
Troubleshooting Column Chromatography for Isomer Separation:
-
Stationary Phase: Standard silica gel is a good starting point. If the compounds are acid-sensitive, deactivated silica can be used.[12] Alumina can also be an alternative.[13]
-
Solvent System: A shallow solvent gradient is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Loading Technique: For closely eluting compounds, dry loading is recommended to ensure a narrow starting band.[14]
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC or HPLC to identify the pure fractions of each isomer.
-
FAQ 4: My compound appears to be decomposing on the silica gel column. What should I do?
Answer: The acidity of standard silica gel can sometimes cause the degradation of sensitive compounds, particularly those with functional groups that are labile to acid.[12]
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the chosen eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[12]
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing resolution. A flash chromatography setup is ideal for this purpose.
FAQ 5: How can I effectively remove residual copper catalyst from my product?
Answer: Residual copper from the synthesis can often be removed with an appropriate aqueous wash during the work-up or by using a chelating agent.
Methods for Copper Removal:
-
Aqueous Ammonia Wash: During the work-up, washing the organic layer with a dilute aqueous solution of ammonia can help to sequester the copper ions as a soluble copper-ammonia complex in the aqueous phase.
-
EDTA Wash: A wash with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also be effective in chelating and removing residual copper ions.
-
Filtration through a Short Plug: If the copper residue is particulate, filtering the crude product solution through a short plug of silica gel or Celite® can be effective.
Summary of Recommended Purification Parameters
| Purification Method | Key Parameters | Troubleshooting Tips |
| Recrystallization | Solvent Selection: Screen polar solvents (e.g., ethanol, acetone) and mixed solvent systems (e.g., acetone/water, DCM/hexane).[9][10][11] | Oiling Out: Use slower cooling, more dilute solutions, or change the solvent system.[9] No Crystals: Scratch the flask or add a seed crystal.[9] |
| Column Chromatography | Stationary Phase: Silica gel (consider deactivation with triethylamine if degradation occurs).[12] Mobile Phase: Start with a low polarity eluent (e.g., hexane/ethyl acetate) and use a shallow gradient. | Poor Separation: Use a shallower gradient and collect smaller fractions.[12] Compound Tailing: Increase the polarity of the eluent once the compound starts to elute.[12] Irreversible Adsorption: Test for stability on silica; consider alternative stationary phases like alumina.[12] |
References
-
Parikh, A. A., & Gandhi, R. P. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542–3545.
- Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(1), 111.
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. PubMed, 21639110.
- Polmann, et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Kumar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-25.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- N/A. (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.
- N/A. (2024).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- N/A. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions.
- N/A. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- N/A. (n.d.).
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
- N/A. (n.d.).
- N/A. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science.
- N/A. (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- N/A. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- N/A. (n.d.).
- N/A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- N/A. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
- N/A. (n.d.). Indazole From Natural Resources And Biological Activity.
- N/A. (2023). synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. Der Pharma Chemica.
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gjesr.com [gjesr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-bromo-2-methyl-7-nitro-2H-indazole, with a Focus on 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the analytical characterization of 5-bromo-2-methyl-7-nitro-2H-indazole, a substituted indazole with potential applications in medicinal chemistry. As a Senior Application Scientist, this document will navigate the theoretical and practical aspects of its analysis, with a primary focus on ¹H NMR spectroscopy, while also presenting a comparative overview of alternative analytical methodologies.
The Structural Context: Understanding this compound
Indazole derivatives are a well-established class of heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery due to their diverse biological activities. The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and a nitro group on the indazole core, presents a unique analytical challenge. The electron-withdrawing nature of the nitro group and the bromine atom, coupled with the electron-donating effect of the methyl group, significantly influences the electronic environment of the aromatic protons, leading to a distinctive ¹H NMR spectrum.
The synthesis of 2H-indazoles can be achieved through various methods, including the Davis-Beirut reaction, which involves the cyclization of 2-nitrobenzylamines.[1] Another common route is a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[2] Understanding the synthetic route is crucial as it can inform potential isomeric impurities, such as the corresponding 1H-indazole isomer, which would present a different NMR fingerprint.
¹H NMR Spectroscopy: The Cornerstone of Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.
Predicted ¹H NMR Spectrum of this compound
-
Aromatic Protons: The indazole core possesses two aromatic protons. The strong electron-withdrawing effect of the 7-nitro group will significantly deshield the adjacent proton at position 6 (H-6), shifting it downfield. The proton at position 4 (H-4) will be influenced by both the 5-bromo and the pyrazole ring. These two protons are expected to appear as distinct doublets due to ortho-coupling.
-
Methyl Protons: The N-methyl group at the 2-position is in a different chemical environment compared to the aromatic protons and will appear as a sharp singlet in the upfield region of the spectrum.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H-4 | ~ 8.0 - 8.2 | Doublet (d) | ~ 1.5 - 2.0 | Influenced by the bromine at C5 and the pyrazole ring. |
| H-6 | ~ 8.4 - 8.6 | Doublet (d) | ~ 1.5 - 2.0 | Significantly deshielded by the adjacent nitro group at C7. |
| N-CH₃ | ~ 4.2 - 4.4 | Singlet (s) | N/A | Characteristic chemical shift for an N-methyl group on an indazole ring. |
| H-3 | ~ 8.8 - 9.0 | Singlet (s) | N/A | The proton on the pyrazole ring, typically downfield in 2H-indazoles. |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
The chemical shifts of protons in nitro-substituted indazoles are influenced by the position of the nitro group.[3] For comparison, the ¹H NMR spectrum of the parent 1H-indazole in DMSO-d₆ shows signals at approximately 8.10, 7.78, 7.58, 7.36, and 7.13 ppm.[4] The presence of the nitro group in the target molecule is expected to shift the aromatic protons to a lower field.
Experimental Protocol for ¹H NMR Analysis
A robust and reliable ¹H NMR spectrum can be obtained by following a standardized protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
For enhanced structural elucidation, consider performing two-dimensional NMR experiments like COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
-
Comparative Analysis of Analytical Techniques
While ¹H NMR is the primary tool for structural confirmation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment and connectivity of protons. | Non-destructive, highly informative for structural elucidation. | Requires soluble samples, can be complex for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Provides the number of unique carbon atoms and their chemical environment. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation.[5] | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and easy to perform, good for identifying characteristic functional groups like C=O, N-H, and NO₂. | Can be difficult to interpret complex spectra, less specific for overall structure. |
| X-ray Crystallography | Unambiguous three-dimensional structure of the molecule in the solid state. | Provides the absolute and definitive structure. | Requires a single, high-quality crystal, which can be challenging to grow. |
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure and key proton environments of this compound.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-methyl-7-nitro-2H-indazole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 2-methyl-7-nitro-2H-indazole core is a valuable building block, and the strategic modification at the 5-position opens avenues for a diverse range of derivatives. The choice between a 5-bromo or a 5-chloro substituent can significantly impact the reactivity of the molecule, influencing reaction kinetics, yield, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of 5-bromo- and 5-chloro-2-methyl-7-nitro-2H-indazole, with a focus on nucleophilic aromatic substitution (SNAr), supported by established chemical principles and proposed experimental validation.
The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution
The primary reaction pathway for the functionalization of these halogenated nitroindazoles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly favored due to the presence of a strong electron-withdrawing nitro group, which activates the indazole ring system towards attack by nucleophiles.[1][2] The SNAr reaction proceeds through a two-step addition-elimination pathway, where the initial attack of the nucleophile is the rate-determining step.[1]
The nature of the halogen at the 5-position plays a pivotal role in determining the reactivity of the substrate. Contrary to what might be expected based on carbon-halogen bond strengths (C-Cl > C-Br), in SNAr reactions, the reactivity order is often F > Cl > Br > I.[3] This trend is a direct consequence of the rate-determining step. The more electronegative the halogen, the more it withdraws electron density from the carbon to which it is attached via the inductive effect. This increased electrophilicity of the carbon atom facilitates the initial attack by a nucleophile.
Therefore, it is predicted that 5-chloro-2-methyl-7-nitro-2H-indazole will exhibit greater reactivity towards nucleophilic aromatic substitution than its 5-bromo counterpart. The higher electronegativity of chlorine compared to bromine leads to a more electron-deficient C-5 position, making it a more favorable site for nucleophilic attack.
Electronic Landscape: A Tale of Two Halogens and a Nitro Group
The reactivity of these indazole derivatives is governed by a delicate interplay of inductive and resonance effects of the substituents.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the 7-nitro substituent significantly reduces the electron density of the entire indazole ring system. This deactivation of the ring is crucial for facilitating the attack of a nucleophile, a key requirement for the SNAr mechanism to proceed.[2][4] The nitro group also serves to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][5]
-
The Halogens (-Cl and -Br): Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect).[6] This effect is more pronounced for chlorine than for bromine. While halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M effect), for halogens, the inductive effect is the dominant factor in influencing reactivity in SNAr reactions.[7] The stronger -I effect of chlorine renders the C-5 carbon in 5-chloro-2-methyl-7-nitro-2H-indazole more electrophilic and thus more susceptible to nucleophilic attack.
Proposed Experimental Validation: A Head-to-Head Comparison
To empirically validate the predicted difference in reactivity, a series of controlled kinetic experiments can be designed. The following protocol outlines a robust methodology for comparing the reaction rates of 5-bromo- and 5-chloro-2-methyl-7-nitro-2H-indazole with a common nucleophile.
Experimental Protocol: Comparative Kinetic Analysis
Objective: To determine and compare the rate constants for the reaction of 5-bromo- and 5-chloro-2-methyl-7-nitro-2H-indazole with a selected nucleophile.
Materials:
-
5-bromo-2-methyl-7-nitro-2H-indazole
-
5-chloro-2-methyl-7-nitro-2H-indazole
-
Selected Nucleophile (e.g., sodium methoxide, piperidine, or sodium azide)
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Internal standard for chromatographic analysis (e.g., dodecane or a structurally similar, non-reactive compound)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector
-
Thermostatically controlled reaction vessel
Procedure:
-
Reaction Setup: In a thermostatically controlled reaction vessel, prepare a solution of the chosen indazole derivative (either 5-bromo or 5-chloro) and the internal standard in the anhydrous polar aprotic solvent.
-
Initiation of Reaction: Equilibrate the solution to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a solution of the nucleophile in the same solvent.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid).
-
Chromatographic Analysis: Analyze the quenched aliquots using HPLC or GC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the initial reaction rate and the rate constant (k) for each of the two indazole derivatives.
Expected Data and Interpretation
The experimental data can be summarized in the following table:
| Compound | Nucleophile | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| 5-chloro-2-methyl-7-nitro-2H-indazole | [e.g., Piperidine] | 50 | kCl | kCl/kBr |
| This compound | [e.g., Piperidine] | 50 | kBr | 1.00 |
It is anticipated that the rate constant for the 5-chloro derivative (kCl) will be significantly larger than that for the 5-bromo derivative (kBr), confirming the higher reactivity of the chloro-substituted compound.
Visualizing the Reaction Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the proposed experimental workflow.
Caption: The SNAr mechanism for the reaction of 5-halo-2-methyl-7-nitro-2H-indazoles.
Caption: Workflow for the comparative kinetic analysis of indazole reactivity.
Conclusion and Practical Implications
The theoretical framework, grounded in the principles of physical organic chemistry, strongly suggests that 5-chloro-2-methyl-7-nitro-2H-indazole is a more reactive substrate than this compound in nucleophilic aromatic substitution reactions. This enhanced reactivity is attributed to the greater electronegativity of chlorine, which increases the electrophilicity of the C-5 position.
For researchers and professionals in drug development and chemical synthesis, this difference in reactivity has significant practical implications:
-
Reaction Conditions: The more reactive 5-chloro derivative may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be advantageous for sensitive substrates and for improving the overall energy efficiency of a process.
-
Cost-Effectiveness: While the relative cost of the starting materials is a factor, the potential for higher yields and reduced reaction times with the 5-chloro analogue could lead to a more cost-effective synthetic route.
-
Nucleophile Scope: The higher reactivity of the 5-chloro compound might enable the use of a broader range of weaker nucleophiles that may not react efficiently with the 5-bromo derivative.
The proposed experimental protocol provides a clear and robust framework for the empirical validation of these principles. By understanding and leveraging the subtle yet significant differences in the reactivity of these halogenated indazoles, chemists can make more informed decisions in the design and optimization of synthetic pathways, ultimately accelerating the discovery and development of novel molecules.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6007. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Wiens, J. P., et al. (2019). Reactions of C+ + Cl-, Br-, and I--A comparison of theory and experiment. The Journal of Chemical Physics, 151(24), 244307. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Chem-Magic. (n.d.). 2 - Reaction Examples. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Taylor & Francis. (2020). Indazole – Knowledge and References. [Link]
-
Royal Society of Chemistry. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to the Certificate of Analysis: 5-bromo-2-methyl-7-nitro-2H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Label
In the realm of drug discovery and chemical synthesis, the starting materials are the foundation upon which all subsequent data rests. The compound 5-bromo-2-methyl-7-nitro-2H-indazole is a highly functionalized heterocyclic building block, valuable in the synthesis of complex molecules, particularly kinase inhibitors and other pharmacologically active agents.[1][2] Its utility stems from the specific arrangement of its substituents: a bromine atom for cross-coupling reactions, a nitro group that can be reduced to an amine for further derivatization, and a methylated indazole core common in many bioactive scaffolds.[3][4]
This guide provides an in-depth framework for interpreting the CoA of this compound. We will dissect the critical analytical tests, compare hypothetical data from different suppliers, benchmark against a common impurity, and provide the detailed experimental protocols necessary for in-house verification.
Section 1: Anatomy of a Certificate of Analysis for a Complex Heterocycle
A CoA for a specialized reagent like this compound should provide a comprehensive analytical picture.[7][8] Key sections must be scrutinized not just for their results but for the methodologies used.[5][9]
Key Analytical Parameters:
-
Identification: Confirms the molecular structure. The primary techniques are Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum should show the expected chemical shifts and coupling patterns for the aromatic protons and the N-methyl group.[10][11][12] The MS data must show the correct molecular ion peak corresponding to the compound's molecular weight, including the characteristic isotopic pattern of a bromine-containing molecule.
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), often with UV detection (HPLC-UV).[13][14] The result is usually given as an area percentage. It is crucial to note the wavelength used for detection, as different impurities may have different UV absorbances.
-
Appearance: A simple but important physical description (e.g., "White to yellow crystalline powder"). Any deviation from this can indicate degradation or significant impurities.
-
Residual Solvents: Gas Chromatography (GC) is used to detect and quantify any solvents remaining from the synthesis and purification process (e.g., ethyl acetate, heptane).[15] This is critical as residual solvents can interfere with reactions and affect the true molar quantity of the reagent.
-
Water Content: Determined by Karl Fischer titration. Excess water can be detrimental to moisture-sensitive reactions, such as organometallic coupling.
dot graph "CoA_Evaluation_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_0" { label="Initial CoA Receipt"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Receive Reagent & CoA"]; }
subgraph "cluster_1" { label="Critical Data Review"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; id [label="Identity Check (NMR, MS)"]; purity [label="Purity Assay (HPLC)"]; residuals [label="Residuals (GC, KF)"]; }
subgraph "cluster_2" { label="Decision & Verification"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Accept, Reject, or Verify?", shape=diamond, fillcolor="#EA4335"]; verify [label="In-House QC Testing"]; accept [label="Release to Lab", shape=ellipse]; reject [label="Return to Supplier", shape=ellipse]; }
start -> id [lhead="cluster_1"]; id -> purity; purity -> residuals; residuals -> decision [ltail="cluster_1", lhead="cluster_2"]; decision -> verify [label="Uncertain"]; decision -> accept [label="Pass"]; decision -> reject [label="Fail"]; verify -> decision; } Caption: A logical workflow for the critical evaluation of a Certificate of Analysis.
Section 2: Comparative Analysis: Supplier A vs. Supplier B
The choice of supplier can have a significant impact on experimental outcomes. Let's consider a hypothetical comparison between two batches of this compound from two different suppliers.
| Parameter | Supplier A (Batch #A123) | Supplier B (Batch #B456) | Technical Implication |
| Appearance | Off-white powder | Pale yellow powder | A slight color variation is common, but significant differences may warrant investigation into potential oxidative impurities. |
| Purity (HPLC, 254 nm) | 99.2% | 98.5% | Supplier A appears to have higher purity. However, this is only based on UV absorbance at a single wavelength. |
| Largest Impurity Peak | 0.3% (Unknown, RT=4.5 min) | 0.8% (Isomer, RT=5.2 min) | Supplier B has a higher level of a single impurity, but it's identified as a known isomer. Supplier A's main impurity is unknown, which presents a greater risk. |
| Water Content (KF) | 0.45% | <0.1% | Supplier A's material contains significantly more water, making it unsuitable for moisture-sensitive reactions without prior drying. |
| Residual Solvents (GC) | 350 ppm Heptane | 800 ppm Ethyl Acetate | Both are within typical limits, but the different solvent profiles confirm different final purification steps were likely used. |
Analysis: At first glance, Supplier A's product seems superior due to its higher HPLC purity. However, a deeper analysis reveals a more complex picture. The presence of an unknown impurity in Supplier A's batch is a significant concern. An unknown entity could have unpredictable reactivity or interfere with analytical monitoring.
Conversely, Supplier B's primary impurity is identified as a regioisomer. While present at a higher concentration, its structure and properties are likely similar and may not interfere with the desired reaction. Furthermore, the significantly lower water content in Supplier B's material makes it a much better choice for applications like Suzuki or Heck couplings where water can be detrimental.
Section 3: Benchmarking Against a Critical Alternative: The 1H-Isomer
During the synthesis of N-substituted indazoles, alkylation can often occur at both the N1 and N2 positions, leading to the formation of regioisomers.[11] The most common and challenging impurity to separate from this compound is its isomer, 5-bromo-1-methyl-7-nitro-1H-indazole . A robust analytical method must be able to resolve these two compounds.
| Analytical Technique | This compound (Target) | 5-bromo-1-methyl-7-nitro-1H-indazole (Isomer) | Rationale for Differentiation |
| ¹H NMR (N-CH₃ signal) | Singlet, ~δ 4.2-4.4 ppm | Singlet, ~δ 4.0-4.2 ppm | The electronic environment of the N-methyl group is different in the 1- and 2-positions, leading to a discernible chemical shift difference.[11] |
| HPLC Retention Time | Typically longer retention | Typically shorter retention | The 1H-indazole isomer is generally less polar than the 2H-isomer, leading to faster elution on a reverse-phase column. |
| UV λmax | ~250 nm, ~310 nm | ~255 nm, ~315 nm | Subtle but potentially measurable differences in the UV-Vis absorption spectrum due to different chromophore systems. |
The ability to identify and quantify the 1H-isomer is a hallmark of a high-quality CoA. If a CoA does not mention this potential impurity or uses an analytical method incapable of resolving it, the stated purity value should be viewed with skepticism.
Section 4: Verifiable Experimental Protocols
Trust in a CoA is enhanced when the results can be independently verified.[7] Below are detailed, field-proven protocols for the two most critical quality control experiments.
Protocol 1: HPLC-UV Purity and Impurity Profiling
This method is designed to separate the target compound from its key 1H-isomer and other potential process impurities.
1. Instrumentation and Columns:
-
HPLC system with UV-Vis Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to a final concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5. Data Interpretation:
-
The main peak corresponding to this compound should be well-resolved from all other peaks.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
dot graph "HPLC_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
prep [label="Sample Prep\n(0.5 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject 5 µL", shape=invhouse, fillcolor="#FBBC05"]; column [label="C18 Column\n(Gradient Elution)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="UV Detection\n(254 nm)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Data Processing\n(Area % Calculation)", shape=note, fillcolor="#FFFFFF"];
prep -> inject; inject -> column; column -> detect; detect -> process; } Caption: Standard workflow for HPLC-UV analysis of chemical purity.
Protocol 2: ¹H NMR for Structural Confirmation
This protocol confirms the identity and provides a semi-quantitative view of impurities.
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
2. Reagents:
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
3. Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Cap the tube and vortex until the sample is fully dissolved.
4. Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
5. Data Interpretation:
-
Confirm Key Signals:
-
Aromatic Protons: Look for two doublets in the δ 7.5-8.5 ppm region, corresponding to the protons on the benzene ring.
-
Indazole C3-H: A singlet around δ 8.0-8.5 ppm.
-
N-Methyl Group: A singlet around δ 4.2-4.4 ppm.
-
-
Check for Impurities:
-
Look for a second N-methyl singlet (at a slightly different chemical shift) which would indicate the presence of the 1H-isomer.
-
Check for peaks corresponding to residual synthesis solvents (e.g., heptane, ethyl acetate).
-
Integrate all peaks and compare the ratios to the expected proton count to identify any significant impurities.
-
Conclusion: An Essential Tool for Rigorous Science
The Certificate of Analysis is an indispensable document in modern chemical research. However, its value is only realized through critical and informed interpretation. By understanding the nuances of the analytical techniques employed, comparing data between suppliers, and being aware of the most likely process-related impurities, researchers can make informed decisions about the quality and suitability of their reagents. Ultimately, the practice of in-house verification of critical materials, guided by the protocols provided here, forms the bedrock of robust, reproducible, and reliable science.
References
- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. Google Patents.
-
A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles . Magnetic Resonance in Chemistry. Available at: [Link]
-
How to Read a Chemical Certificate of Analysis (COA) | Blog . LabAlley. Available at: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote . MicroSolv Technology Corporation. Available at: [Link]
-
What is Certificate of Analysis (CoA) in Chemistry? . Advent Chembio Pvt. Ltd. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures . European Synthesis and Analysis - Intellectual Property Bulletin. Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. Available at: [Link]
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples . National Center for Biotechnology Information. Available at: [Link]
-
Understanding Batch Certificates and CoAs: How to Verify Chemical Quality . Reactivo. Available at: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Science and Technology. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives . National Center for Biotechnology Information. Available at: [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV . ResearchGate. Available at: [Link]
-
Synthesis of 1H-indazole derivatives . ResearchGate. Available at: [Link]
-
Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole . ResearchGate. Available at: [Link]
-
How to Get a Certificate of Analysis (COA) . SafetyCulture. Available at: [Link]
-
13C NMR of indazoles . ResearchGate. Available at: [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives . National Center for Biotechnology Information. Available at: [Link]
-
Impurities and Degradation products . ArtMolecule. Available at: [Link]
-
Certificate of Analysis Guide for Pharmaceutical Excipients . IPEC. Available at: [Link]
-
1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... . ResearchGate. Available at: [Link]
-
5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 . PubChem. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids . National Center for Biotechnology Information. Available at: [Link]
-
53857-57-1 (5-Bromoindazole) Manufacturers . Srini Chem. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . MDPI. Available at: [Link]
-
5-Nitroindazole | 5401-94-5 | Leading Supplier . Macsen Labs. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. srinichem.com [srinichem.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. alliancechemical.com [alliancechemical.com]
- 8. safetyculture.com [safetyculture.com]
- 9. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
